Ethyl 4-bromo-3-chloro-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate
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Overview
Description
Ethyl 4-bromo-3-chloro-7-oxo-6-oxabicyclo[321]octane-2-carboxylate is a complex organic compound with a unique bicyclic structure This compound is characterized by the presence of bromine, chlorine, and oxygen atoms within its molecular framework
Mechanism of Action
Target of Action
The primary targets of Ethyl 4-bromo-3-chloro-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate It is known that the 8-azabicyclo[321]octane scaffold, which is a part of this compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Mode of Action
The specific mode of action of This compound It is known that tropane alkaloids, which share a similar structure, interact with their targets in a variety of ways, leading to a wide array of biological activities .
Biochemical Pathways
The biochemical pathways affected by This compound Given its structural similarity to tropane alkaloids, it can be inferred that it may affect similar pathways .
Result of Action
The molecular and cellular effects of the action of This compound It is known that compounds with a similar structure, such as tropane alkaloids, have a wide array of biological activities .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It is known that environmental factors can significantly influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-bromo-3-chloro-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the bromination and chlorination of a suitable bicyclic precursor, followed by esterification to introduce the ethyl carboxylate group. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency. Industrial methods may also incorporate advanced purification techniques such as chromatography or crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-3-chloro-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Ethyl 4-bromo-3-chloro-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-bromo-3-chloro-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate shares similarities with other halogenated bicyclic compounds, such as this compound derivatives.
- Compounds with similar structures include various oxabicyclo derivatives that contain different halogen or functional groups .
Uniqueness
The uniqueness of this compound lies in its specific combination of bromine, chlorine, and oxygen atoms within a bicyclic framework. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
ethyl 4-bromo-3-chloro-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClO4/c1-2-15-10(14)6-4-3-5(16-9(4)13)7(11)8(6)12/h4-8H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKDXLXBGLGRJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CC(C(C1Cl)Br)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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